molecular formula C13H23NO3 B1383605 cis-Tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate CAS No. 616890-33-6

cis-Tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate

Cat. No. B1383605
CAS RN: 616890-33-6
M. Wt: 241.33 g/mol
InChI Key: LWRHBPUNAPRDCM-GHMZBOCLSA-N
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Description

“Cis-Tert-Butyl 2-Allyl-3-Hydroxypiperidine-1-Carboxylate” is a chemical compound with the CAS Number: 616890-33-6 . It has a molecular weight of 241.33 and its IUPAC name is tert-butyl (2R,3R)-2-allyl-3-hydroxypiperidine-1-carboxylate .


Synthesis Analysis

The synthesis of this compound involves the reaction of tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives substituted at the 3-position and in the allylic fragment with L-selectride in anhydrous tetrahydrofuran . This reaction results in the formation of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO3/c1-5-7-10-11(15)8-6-9-14(10)12(16)17-13(2,3)4/h5,10-11,15H,1,6-9H2,2-4H3/t10-,11-/m1/s1 . The InChI key is LWRHBPUNAPRDCM-GHMZBOCLSA-N .


Chemical Reactions Analysis

The Mitsunobu reaction of the this compound with formic or benzoic acid, followed by alkaline hydrolysis, affords the corresponding trans (3R,4R) isomers .


Physical And Chemical Properties Analysis

The compound has a storage temperature of room temperature .

Scientific Research Applications

Stereoselective Synthesis

Research has demonstrated the use of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives in stereoselective synthesis. By reacting with L-selectride, these compounds yield cis isomers in high yield. Such stereoselective syntheses are crucial for developing pharmaceuticals and complex organic molecules (Boev et al., 2015).

Kinetic Resolution

Another application is in kinetic resolution, where tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates display high levels of enantiorecognition. This process is important for producing enantiomerically pure compounds, which have significant implications in drug development and synthesis of biologically active molecules (Aye et al., 2008).

Novel Synthetic Methods

Research has also focused on novel methods for synthesizing related compounds, like cis-2-fluorocyclopropane-1-carboxylic acid, starting from tert-butyl acrylate. Such innovative synthetic routes expand the toolkit available for chemists, enabling the creation of new molecules with potential applications in various fields (Toyota et al., 1996).

Chiral Auxiliary Applications

The compound tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, related to the target compound, has been used as a chiral auxiliary in synthesis. Chiral auxiliaries are critical for achieving the desired stereochemistry in chemical reactions, which is particularly important in the synthesis of drugs and other chiral molecules (Studer et al., 1995).

Photocyclodimer Studies

Additionally, studies involving photocyclodimers of related compounds provide insights into the photochemical properties of these molecules. Understanding such properties can have implications in fields like materials science and photopharmacology (Kopf et al., 1998).

properties

IUPAC Name

tert-butyl (2R,3R)-3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-5-7-10-11(15)8-6-9-14(10)12(16)17-13(2,3)4/h5,10-11,15H,1,6-9H2,2-4H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRHBPUNAPRDCM-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]([C@H]1CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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